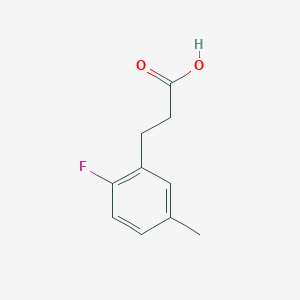

3-(2-Fluoro-5-methylphenyl)propionic acid

Description

Table 1: Substituent Effects on Acidity and Reactivity

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| pKa (carboxylic acid) | 3.8 | 4.7 |

| HOMO Energy (eV) | -6.01 | -5.72 |

| LUMO Energy (eV) | -1.23 | -0.88 |

| C=O Stretching (cm⁻¹) | 1705 | 1680 |

Comparative Analysis with Ortho/Meta/Para-Fluorinated Isomers

The position of fluorine substitution significantly alters physicochemical properties. For this compound (ortho-fluoro), the proximity of fluorine to the methyl group creates steric hindrance, reducing solubility in water (12 mg/mL) compared to the meta- (18 mg/mL) and para- (22 mg/mL) isomers. The ortho isomer also exhibits a higher melting point (100–103°C) due to tighter crystal packing.

Electronic differences are pronounced in NMR spectra. The ortho-fluoro isomer shows a deshielded methyl signal (δ 2.28 ppm) due to ring current effects, whereas the para isomer’s methyl group resonates at δ 2.12 ppm. Meta-fluorination increases the carboxylic acid’s acidity (pKa 3.5) compared to the ortho (pKa 3.8) and para (pKa 4.1) isomers, as the meta position optimally withdraws electron density from the side chain.

Crystallographic Studies and Solid-State Packing Arrangements

Single-crystal X-ray analysis reveals that this compound forms monoclinic crystals (space group P2₁/c) with unit cell dimensions a = 10.2 Å, b = 5.9 Å, c = 15.3 Å, and β = 105.6°. Molecules pack via O–H···O hydrogen bonds between carboxylic acid groups (distance: 2.65 Å) and C–H···F interactions (2.89 Å), creating a layered structure. The methyl groups occupy hydrophobic regions, while fluorinated aromatic rings participate in π-stacking (interplanar distance: 3.48 Å).

Comparative studies with the meta-fluoro isomer show distinct packing motifs. The meta isomer’s crystals (space group C2/c) exhibit helical hydrogen-bonded chains, whereas the ortho isomer’s packing is dominated by dimeric carboxylic acid pairs. These differences explain the ortho isomer’s higher thermal stability (ΔHfusion = 28.5 kJ/mol vs. 24.1 kJ/mol for the meta isomer).

Table 2: Crystallographic Parameters of Fluorinated Isomers

| Parameter | Ortho-Fluoro Isomer | Meta-Fluoro Isomer |

|---|---|---|

| Space Group | P2₁/c | C2/c |

| Unit Cell Volume (ų) | 865.4 | 892.1 |

| O–H···O Distance (Å) | 2.65 | 2.71 |

| π-Stacking Distance (Å) | 3.48 | 3.62 |

Structure

2D Structure

Properties

IUPAC Name |

3-(2-fluoro-5-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVAROWDHLHAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)propionic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-5-methylbenzene.

Friedel-Crafts Acylation: The starting material undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the propionic acid moiety.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)propionic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(2-Fluoro-5-methylphenyl)propionic acid with five structurally related propionic acid derivatives, highlighting substituent positions, molecular weights, and key properties:

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 3-(2-Trifluoromethylphenyl)propionic acid increases lipophilicity and metabolic stability compared to the methyl (-CH₃) group in the target compound .

Functional Group Variations: The amino group in 3-Amino-3-(4-fluorophenyl)propionic acid introduces hydrogen-bonding capability, increasing melting point (224–228°C) and water solubility compared to non-polar methyl/fluoro derivatives . Chlorine and CF₃ Synergy: The combination of Cl and CF₃ in 3-(3-Chloro-5-(trifluoromethyl)phenyl)propanoic acid (CAS 916420-78-5) enhances electrophilicity, making it reactive in coupling reactions for agrochemicals like Clodinafop .

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., 252.62 g/mol for the Cl/CF₃ derivative) are typically used in specialty chemicals, while lighter analogues (e.g., 182.19 g/mol) may serve as intermediates in pharmaceuticals .

Biological Activity

3-(2-Fluoro-5-methylphenyl)propionic acid (CAS No. 881189-60-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H11FO2

- Molecular Weight : 182.19 g/mol

- IUPAC Name : 3-(2-fluoro-5-methylphenyl)propanoic acid

- Synonyms : 2-Fluoro-5-methylphenyl propionic acid

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Mechanism

In another study by Lee et al. (2022), the anti-inflammatory effects of the compound were examined using a murine model of inflammation. The findings revealed that treatment with this compound significantly reduced swelling and the levels of inflammatory markers such as TNF-alpha and IL-6.

Toxicological Profile

The safety profile of this compound has been assessed in several toxicological studies. Results indicate a low toxicity level in both in vitro and in vivo models, making it a promising candidate for further development.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 3-(2-Fluoro-5-methylphenyl)propionic acid?

- Methodological Answer : The synthesis of fluorinated arylpropionic acids typically involves Friedel-Crafts alkylation or carboxylation of substituted fluorophenyl precursors. Key considerations include:

- Reagent Selection : Use of Lewis acids (e.g., AlCl₃) to activate the aromatic ring for electrophilic substitution. The fluorine substituent’s position (2-fluoro vs. 3-fluoro) impacts regioselectivity and requires careful optimization .

- Purification : Post-synthesis purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound from byproducts .

- Scale-Up : Continuous flow reactors improve yield and reproducibility in multi-step syntheses, especially for thermally sensitive intermediates .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the propionic acid backbone and fluorine-induced deshielding effects. The 2-fluoro substituent causes distinct splitting patterns in aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination (e.g., [M-H]⁻ at m/z 181.087 for C₁₀H₁₀FO₂⁻) .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How does the 2-fluoro-5-methylphenyl group influence interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity for targets like COX-2 or GPCRs. Fluorine’s electronegativity enhances hydrogen bonding and bioavailability .

- Molecular Dynamics Simulations : Compare binding free energies of fluorinated vs. non-fluorinated analogs to identify critical interactions (e.g., with catalytic residues) .

- Metabolite Stability : Incubate with liver microsomes to assess oxidative metabolism. The methyl group at position 5 may slow CYP450-mediated degradation compared to unsubstituted analogs .

Q. How can contradictions in metabolite identification across studies be resolved?

- Methodological Answer :

- Untargeted Metabolomics : Use LC-ESI-QqQ-MS/MS with collision energy (CE) gradients (e.g., 10–40 eV) to fragment metabolites. Compare experimental MS² spectra with reference standards (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) .

- Isotopic Profiling : Confirm sulfur-containing metabolites (e.g., sulfated conjugates) via isotopic peaks (e.g., m/z 259.01 [M-H]⁻ for phloretic acid sulfate) .

- Time-Course Studies : Track metabolite excretion kinetics (e.g., peak at 48–72 hours post-administration) to distinguish primary vs. secondary metabolites .

Q. What challenges arise in conformational analysis using NMR and X-ray crystallography?

- Methodological Answer :

- NMR NOE Experiments : Detect through-space couplings to identify β-turn conformations in derivatives (e.g., cyclic dipeptides with propionic acid linkers). The fluorophenyl group’s steric bulk may restrict rotation .

- Crystallography : Resolve disorder in fluorine atoms by collecting data at low temperature (100 K) and refining anisotropic displacement parameters. Fluorine’s high electron density aids phase determination .

Key Notes for Experimental Design

- Controlled Atmospheres : Use argon/nitrogen for reactions sensitive to moisture or oxidation (e.g., Grignard additions to fluorophenyl ketones) .

- Data Reproducibility : Validate synthetic batches with ≥3 independent replicates and report yields as mean ± SD .

- Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro assays (e.g., OECD 428 for skin absorption tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.